4-Amino-5-methyl-1-pentofuranosyl-2(1h)-pyrimidinone
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYHVCMSTBRABG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862841 | |
| Record name | 4-Amino-5-methyl-1-pentofuranosyl-2(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6829-31-8, 2140-61-6, 337533-58-1 | |
| Record name | NSC529544 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529544 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2140-61-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC96372 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96372 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-5-methyl-1-pentofuranosyl-2(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Preparation Methods of 4-Amino-5-methyl-1-pentofuranosyl-2(1H)-pyrimidinone
Overview
The synthesis of 4-Amino-5-methyl-1-pentofuranosyl-2(1H)-pyrimidinone involves constructing the pyrimidinone base linked to a pentofuranosyl sugar moiety. The preparation methods focus on nucleoside chemistry, including pyrimidine ring modifications and sugar attachment, often through glycosylation or nucleophilic substitution reactions. The compound is closely related to derivatives of 5-methylcytosine nucleosides.
Methodologies from Literature and Patents
Pyrimidinone Base Preparation and Functionalization
The pyrimidinone ring system can be synthesized via cyclization reactions involving substituted pyrimidines or pyridones. For example, the preparation of 4-amino-5-methylpyrimidinone derivatives often starts from chloro-methyl-amino-pyridine intermediates, which undergo nucleophilic substitution with potassium hydroxide in methanol under elevated temperatures (160–200 °C) in an autoclave to yield the pyrimidinone core.
This method is industrially scalable and environmentally preferable due to the avoidance of large solvent excesses and hazardous reagents. It achieves high purity (>99%) and yields up to 84% over two steps when starting from nitro-N-oxide precursors and proceeding via hydrogenation over a platinum catalyst followed by base-mediated ring closure.
Sugar Moiety Attachment
The pentofuranosyl sugar is typically attached via glycosylation reactions. Protected sugar derivatives such as 3,5-di-O-acetyl-2-deoxy-β-D-erythro-pentofuranosyl halides or acetates are commonly used as glycosyl donors.
Glycosylation involves reacting the protected sugar with the pyrimidinone base under Lewis acid catalysis or nucleophilic substitution conditions to form the β-glycosidic bond. Subsequent deprotection steps yield the free nucleoside.
For example, acetylated sugar derivatives are reacted with the pyrimidinone base in pyridine with acetic anhydride for acetylation, followed by base treatment to remove acetyl groups, yielding the target nucleoside.
Dimroth Rearrangement Considerations
- Some synthetic routes involve Dimroth rearrangements of pyrimidine nucleosides, which can lead to isomeric triazolo-pyrimidinone derivatives. Control of reaction conditions such as temperature, solvent, and base concentration is critical to favor the desired nucleoside structure and prevent degradation or rearrangement products.
Detailed Experimental Procedures and Outcomes
Analytical Characterization
Nuclear Magnetic Resonance (NMR): ^1H-NMR spectra confirm the chemical shifts corresponding to methyl groups, sugar protons, and amino substituents. Coupling constants and multiplicity patterns support the β-configuration of the sugar moiety and the integrity of the pyrimidinone ring.
Mass Spectrometry (MS): FAB-MS and accurate mass measurements confirm molecular weights consistent with the target compound and its intermediates. Deviations are minimal (±0.1 ppm), indicating high purity.
Chromatography: Thin-layer chromatography (TLC) and column chromatography (e.g., CHCl3–MeOH mixtures) are used for purification and monitoring reaction progress. The patented industrial method minimizes chromatography steps to improve scalability and reduce costs.
Research Outcomes and Industrial Relevance
The improved synthesis of 4-Amino-5-methyl-1-pentofuranosyl-2(1H)-pyrimidinone addresses previous limitations such as excessive solvent use, long reaction times, and difficult purifications.
The use of an autoclave for the base-mediated cyclization step allows for controlled high-temperature reactions, enhancing yield and purity.
The process is suitable for scale-up, as demonstrated by repeated batch reactions combining solutions post-reaction, reducing waste and improving efficiency.
The compound serves as a key intermediate in the synthesis of pharmacologically active molecules such as finerenone, a non-steroidal mineralocorticoid receptor antagonist used in cardiovascular and renal disease treatment.
Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents | Conditions | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|---|---|
| Nitro-N-oxide hydrogenation | Nitro-N-oxide, Pt/V catalyst, methanol | Room temp, controlled H2 atmosphere | High | >95 | Catalyst filtration required |
| Base cyclization to pyrimidinone | Chloro-methyl-amino-pyridine, KOH, methanol | 180 °C, 16 h, autoclave | 84 | >99 | Scalable, avoids chromatography |
| Glycosylation | Protected sugar acetate, pyrimidinone base, pyridine, acetic anhydride | RT, overnight | 83–92 | >95 | Requires acetylation |
| Deprotection | NaOH or hydrazine in methanol/acetonitrile | RT, 2 h | Good | >95 | Followed by neutralization |
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylcytidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-hydroxymethylcytidine, 5-formylcytidine, and 5-carboxycytidine.
Reduction: Reduction reactions can convert it back to cytidine.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like peroxotungstate are used for selective oxidation of 5-methylcytidine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like ammonia or amines can be used under mild conditions.
Major Products
Oxidation: 5-Hydroxymethylcytidine, 5-formylcytidine, and 5-carboxycytidine.
Reduction: Cytidine.
Substitution: Various substituted cytidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methylcytidine has numerous applications in scientific research:
Wirkmechanismus
5-Methylcytidine exerts its effects primarily through its incorporation into RNA molecules. It stabilizes RNA structures by promoting base stacking and increasing the thermal stability of hydrogen bonding with guanine . This modification can influence RNA splicing, translation, and stability, thereby regulating gene expression at the post-transcriptional level.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Sugar Moiety Variations
4-Amino-5-methyl-1-(4-thio-β-D-arabinofuranosyl)-2(1H)-pyrimidinone (CAS 329022-25-5)
- Structural Difference: Replaces pentofuranosyl with a 4-thio-arabinofuranosyl group.
- Applications : Thio-modified nucleosides are often explored for antiviral properties due to altered substrate recognition by viral polymerases.
Cytarabine (4-Amino-1-β-D-arabinofuranosyl-2(1H)-pyrimidinone)
- Structural Difference: Arabinofuranosyl sugar instead of pentofuranosyl.
- Key Data : Molecular weight 243.22; clinically used as a chemotherapeutic agent targeting DNA synthesis in leukemia .
- Comparison: The pentofuranosyl group in the target compound may alter pharmacokinetics, such as cellular uptake or activation via phosphorylation.
4-Amino-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodo-2(1H)-pyrimidinone hydrochloride
- Structural Differences: 2-Deoxy-2-fluoro-arabinofuranosyl sugar and iodo substituent at position 4.
- Implications : Fluorine increases lipophilicity and bioavailability, while iodine may enhance halogen bonding in target interactions. The methyl group in the target compound offers simpler steric effects .
Pyrimidinone Core Modifications
5-(4-Aminophenyl)-4-amino-2(1H)-pyrimidinone (CAS 4650-29-7)
- Structural Difference: A 4-aminophenyl group replaces the methyl and pentofuranosyl groups.
- Implications : The bulky aromatic substituent likely reduces membrane permeability compared to the methyl group, limiting bioavailability .
Pesticidal Pyrimidinones (e.g., Bromacil, Ethirimol)
- Structural Differences: Substituents like bromine (bromacil) or ethylamino groups (ethirimol).
- Applications: Designed for herbicidal/fungicidal activity via photosynthesis inhibition. The target compound’s amino and methyl groups suggest a shift toward pharmaceutical rather than agricultural use .
Thieno[2,3-b]thiophene-Pyrimidinone Hybrids
- Structural Features: Complex heterocyclic systems (e.g., thienothiophene, pyrazole).
- Synthetic Data : Yields ~70–80%; IR/NMR spectra confirm carbonyl and NH2 groups. These compounds exhibit strong π-π stacking, suitable for materials science .
- Comparison : The target compound’s simpler structure may favor nucleoside analog applications over electronic materials.
4-Amino-1-(3-chloro-3-fluoro-tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
Comparative Data Table
Research Findings and Implications
- Sugar Modifications: Pentofuranosyl and arabinofuranosyl derivatives differ in enzymatic recognition. Cytarabine’s clinical success highlights the importance of sugar configuration, suggesting the target compound’s pentofuranosyl group warrants further antiviral testing .
- Substituent Effects : Methyl groups (target compound) vs. halogens (iodo, bromo) balance lipophilicity and steric effects. Methyl may improve uptake over bulkier groups .
- Synthetic Accessibility : The target compound’s synthesis route is undefined in the evidence, but analogs in achieved 70–80% yields, suggesting feasible scalability .
Biologische Aktivität
4-Amino-5-methyl-1-pentofuranosyl-2(1H)-pyrimidinone, also known as NSC-363933, is a modified nucleoside that has garnered interest in biological and medicinal research. This compound is characterized by its unique structural features, which contribute to its biological activity, particularly in the context of nucleic acid metabolism and gene expression regulation.
- Molecular Formula : CHNO
- Molecular Weight : 257.24 g/mol
- CAS Number : 2140-64-9
The biological activity of 4-Amino-5-methyl-1-pentofuranosyl-2(1H)-pyrimidinone is primarily attributed to its role as a nucleoside analog. It can influence RNA synthesis and modifications, impacting gene expression and cellular metabolism. The compound's structure allows it to be incorporated into RNA, where it may alter the stability and function of RNA molecules.
Biological Activities
Research indicates several key biological activities associated with this compound:
-
Antiviral Properties :
- Similar compounds have shown efficacy against various viral infections by inhibiting viral RNA polymerases. The incorporation of modified nucleosides can lead to premature termination of viral RNA synthesis, thereby limiting viral replication .
- Gene Expression Regulation :
-
Potential Anticancer Activity :
- Nucleoside analogs often exhibit anticancer properties by interfering with nucleotide metabolism in rapidly dividing cells. This can lead to apoptosis or cell cycle arrest in cancerous tissues .
Case Studies
Several studies have explored the implications of 4-Amino-5-methyl-1-pentofuranosyl-2(1H)-pyrimidinone in biological research:
Study 1: Antiviral Efficacy
A study investigating the antiviral effects of nucleoside analogs demonstrated that compounds similar to 4-Amino-5-methyl-1-pentofuranosyl-2(1H)-pyrimidinone could inhibit the replication of RNA viruses by acting as chain terminators during RNA synthesis .
Study 2: Gene Regulation
Research focusing on RNA modifications highlighted that nucleosides like 4-Amino-5-methyl-1-pentofuranosyl-2(1H)-pyrimidinone are integral to understanding how methylation affects gene expression. The incorporation of this compound into RNA led to altered transcriptional activity in various cellular models .
Data Table: Comparative Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Amino-5-methyl-1-pentofuranosyl-2(1H)-pyrimidinone, and how are critical reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step organic reactions, including glycosylation of modified pyrimidine bases. Key steps require precise control of temperature (40–60°C) and pH (neutral to slightly acidic) to stabilize the furanose ring and prevent degradation. Chromatographic purification (e.g., reverse-phase HPLC) is essential to achieve >95% purity .
- Example : A three-step protocol starts with protecting group strategies for the pentofuranosyl moiety, followed by coupling with a pre-functionalized pyrimidinone. Final deprotection under mild acidic conditions (e.g., 0.1 M HCl) preserves stereochemical integrity .
Q. How is the molecular structure of this compound characterized, and what deviations from planarity are observed?
- Methodology : X-ray crystallography and NMR spectroscopy are primary tools. The pyrimidinone ring exhibits non-planarity due to intramolecular hydrogen bonding (e.g., N–H···O interactions), with deviations up to 0.036 Å from planarity. Dihedral angles between the pentofuranosyl and pyrimidinone moieties range from 34° to 69°, influencing conformational flexibility .
- Data :
| Parameter | Value | Technique |
|---|---|---|
| C–N bond length | 1.322–1.408 Å | X-ray |
| Dihedral angle (A/B rings) | 34.87° | X-ray |
Q. What in vitro assays are recommended to evaluate its antiviral or anticancer activity?
- Methodology : Use cell-based assays (e.g., IC₅₀ determination in cancer lines like HeLa or MCF-7) and enzyme inhibition studies (e.g., DNA polymerase β or viral reverse transcriptase). For antiviral testing, plaque reduction assays against herpesviruses or coronaviruses are standard .
- Optimization : Include positive controls (e.g., acyclovir for antivirals) and monitor cytotoxicity via MTT assays to ensure selectivity indices >10 .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be resolved, particularly for the pentofuranosyl substituent?
- Methodology : Employ chiral auxiliaries or enzymatic catalysis to control β-D-configuration. For example, lipase-mediated resolution of racemic intermediates improves enantiomeric excess (ee >98%). Monitor stereochemistry via polarimetry and circular dichroism (CD) spectroscopy .
- Case Study : A 2022 study achieved 99% ee using immobilized Candida antarctica lipase B in a biphasic solvent system (hexane:water), reducing byproduct formation by 40% .
Q. What strategies address contradictions in reported bioactivity data across studies?
- Methodology : Standardize assay protocols (e.g., cell passage number, serum concentration) and validate compound purity via LC-MS. For example, impurities <1% (w/w) are critical, as trace aldehydes can artifactually inhibit enzymes .
- Data Reconciliation : Meta-analysis of IC₅₀ values should account for differences in cell permeability (logP = −0.8 to +1.2) and serum protein binding (80–90%) .
Q. How is the mechanism of action elucidated for nucleic acid synthesis inhibition?
- Methodology : Use competitive inhibition assays with radiolabeled substrates (e.g., ³H-thymidine incorporation) and structural modeling (e.g., molecular docking to DNA polymerase active sites). Fluorescence quenching studies reveal binding constants (Kd = 0.5–2.0 µM) .
- Advanced Tools : Cryo-EM of enzyme-compound complexes (resolution <3.0 Å) identifies critical interactions, such as hydrogen bonds with Asp86 and π-stacking with Tyr271 in polymerase β .
Q. What experimental designs mitigate solubility limitations in biological assays?
- Methodology : Use co-solvents (e.g., DMSO ≤0.1% v/v) or cyclodextrin-based formulations. For in vivo studies, optimize pharmacokinetics via PEGylation or liposomal encapsulation (e.g., 50 nm particles increase bioavailability 3-fold) .
- Data :
| Solubility (25°C) | Medium |
|---|---|
| 1.2 mg/mL | Water |
| 8.5 mg/mL | 0.1 M HCl |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
